molecular formula C17H16Cl2O B1360603 2',6'-Dichloro-3-(2,4-dimethylphenyl)propiophenone CAS No. 898794-62-2

2',6'-Dichloro-3-(2,4-dimethylphenyl)propiophenone

Cat. No.: B1360603
CAS No.: 898794-62-2
M. Wt: 307.2 g/mol
InChI Key: QDTAMZOEAQUDLP-UHFFFAOYSA-N
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Description

2’,6’-Dichloro-3-(2,4-dimethylphenyl)propiophenone is an organic compound with the molecular formula C17H16Cl2O It is a derivative of propiophenone, characterized by the presence of two chlorine atoms and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Dichloro-3-(2,4-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,6-dichlorobenzoyl chloride with 2,4-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally include:

    Temperature: 0-5°C initially, then gradually increased to room temperature.

    Solvent: Anhydrous dichloromethane or chloroform.

    Catalyst: Aluminum chloride (AlCl3).

The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring of 2,4-dimethylbenzene to form the desired product.

Industrial Production Methods

On an industrial scale, the production of 2’,6’-Dichloro-3-(2,4-dimethylphenyl)propiophenone follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dichloro-3-(2,4-dimethylphenyl)propiophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 2’,6’-dichloro-3-(2,4-dimethylphenyl)benzoic acid.

    Reduction: Formation of 2’,6’-dichloro-3-(2,4-dimethylphenyl)propanol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’,6’-Dichloro-3-(2,4-dimethylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,6’-Dichloro-3-(2,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo chemical reactions that modify biological molecules. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2’,6’-Dichloro-3-(2,3-dimethylphenyl)propiophenone
  • 2’,6’-Dichloro-3-(3,4-dimethylphenyl)propiophenone
  • 3’,4’-Difluoro-3-(2,4-dimethylphenyl)propiophenone
  • 3’,5’-Difluoro-3-(2,4-dimethylphenyl)propiophenone

Uniqueness

2’,6’-Dichloro-3-(2,4-dimethylphenyl)propiophenone is unique due to the specific positioning of its chlorine atoms and dimethylphenyl group, which confer distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1-(2,6-dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2O/c1-11-6-7-13(12(2)10-11)8-9-16(20)17-14(18)4-3-5-15(17)19/h3-7,10H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTAMZOEAQUDLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=C(C=CC=C2Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644711
Record name 1-(2,6-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898794-62-2
Record name 1-(2,6-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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